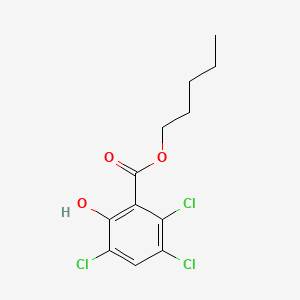

Pentyl 3,5,6-trichlorosalicylate

Description

Contextualization within Halogenated Salicylate (B1505791) Ester Chemistry

Salicylate esters are a class of chemical compounds derived from salicylic (B10762653) acid. The fundamental structure consists of a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to a benzene (B151609) ring. The ester is formed by the reaction of the carboxylic acid group with an alcohol. ma.edu In the case of Pentyl 3,5,6-trichlorosalicylate, the alcohol is pentyl alcohol.

The "halogenated" prefix indicates that one or more hydrogen atoms on the benzene ring have been replaced by halogen atoms—in this instance, three chlorine atoms at the 3, 5, and 6 positions. This substitution significantly influences the molecule's electronic properties, reactivity, and stability. The synthesis of such compounds can involve the esterification of the corresponding halogenated salicylic acid, such as 3,5,6-Trichloro-2-hydroxybenzoic acid, with the appropriate alcohol. ma.edulookchem.com The general class of alkylsalicylic acids and their esters are utilized in various industrial applications, including as oil additives. whiterose.ac.uk The esterification of salicylic acid is a common reaction, often catalyzed by acid, to produce a wide range of esters with diverse properties. uomustansiriyah.edu.iq

Significance in Specialized Chemical Syntheses and Research Applications

The primary significance of this compound in academic research is its role as a key intermediate in chemiluminescence reactions. It is a byproduct formed during the reaction of bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate (CPPO) with hydrogen peroxide. researchgate.net This reaction is fundamental to the light-producing mechanism of many commercial glow sticks and analytical assays.

Recent research has delved into the specific role of this intermediate. Studies in electrochemiluminescence (ECL) and chemiluminescence (CL) propose that this compound, formed from CPPO and hydrogen peroxide, may be a high-energy intermediate that is sufficiently long-lived to react with other molecules. acs.orgnih.govuwo.ca Specifically, it is suggested that it can form an "exciplex" (an excited state complex) with certain thermally activated delayed fluorescence (TADF) emitters. acs.orgnih.gov This finding is notable because the formation of such dimeric excited states in chemiluminescence is considered rare. acs.orguwo.ca

Beyond its role in chemiluminescence, the compound is also used as an intermediate in the synthesis of more complex molecules, including those with potential anti-inflammatory properties. Its structural features make it a useful building block in organic chemistry.

Table 1: Physicochemical Properties of this compound This interactive table summarizes key identifiers and properties for the compound.

| Property | Value |

| CAS Number | 30431-53-9 |

| Molecular Formula | C12H13Cl3O3 |

| Synonyms | n-pentyl 3,5,6-trichlorosalicylate, PTCS |

| Related Upstream Product | 3,5,6-Trichloro-2-hydroxybenzoic acid lookchem.com |

Table 2: Research Applications of this compound This interactive table outlines the main research areas and findings related to the compound.

| Research Area | Application/Role | Key Findings | Citations |

| Chemiluminescence | Byproduct/Intermediate | Forms from the reaction of CPPO and hydrogen peroxide. researchgate.net | researchgate.net |

| Electrochemiluminescence | Reactive Intermediate | Proposed to be a long-lived, high-energy intermediate capable of forming an exciplex with TADF emitters. acs.orgnih.gov | acs.orgnih.govuwo.ca |

| Organic Synthesis | Intermediate | Used in the synthesis of other complex chemical compounds. | |

| Materials Science | Stability Studies | Investigated for its effect on the humidity stability of oxalate-based chemiluminescent systems. dtic.mil | dtic.mil |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

pentyl 2,3,5-trichloro-6-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3O3/c1-2-3-4-5-18-12(17)9-10(15)7(13)6-8(14)11(9)16/h6,16H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJXFRHMMURWFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067558 | |

| Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30431-53-9 | |

| Record name | Pentyl 2,3,5-trichloro-6-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30431-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl 3,5,6-trichlorosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030431539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy-, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl 3,5,6-trichlorosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYL 3,5,6-TRICHLOROSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX7ZKC555Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Historical Evolution of Trichlorosalicylic Acid Synthesis from Precursors

Historically, the synthesis of 3,5,6-trichlorosalicylic acid involved a series of chlorination steps starting from salicylic (B10762653) acid, often with the isolation of intermediates. Early methods described in the prior art involved multi-step processes with variable yields.

| Method | Precursor | Key Reagents | Reported Overall Yield |

| Hanna / Leulier and Pinet Combination | Salicylic Acid | HCl/perhydrol, then I₂/fuming H₂SO₄ | ~74% google.com |

| Richer Method | Salicylic Acid | Cl₂/glacial acetic acid, then fuming H₂SO₄ | 52.5% google.com |

Advanced Synthetic Routes to Pentyl 3,5,6-trichlorosalicylate

Modern synthetic strategies have focused on improving the efficiency, yield, and purity of this compound. Key advancements include the development of superior catalytic systems for the esterification step and the integration of multiple reaction stages into single-vessel processes.

The final step in the synthesis is the Fischer esterification of 3,5,6-trichlorosalicylic acid with n-pentyl alcohol (also known as n-pentanol) masterorganicchemistry.comathabascau.ca. This reaction is an acid-catalyzed equilibrium process where the carboxylic acid reacts with an alcohol to form an ester and water masterorganicchemistry.com. The choice of catalyst is crucial as it significantly impacts the reaction's efficiency and the formation of byproducts.

| Catalyst System | Typical Yield | Key Byproduct(s) | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | ~73% (crude) google.comgoogle.com | Dipentyl Ether google.com | Readily available and inexpensive catalyst. | Forms significant byproducts, requires a large excess of alcohol google.com. |

| Titanium Ester/Chelate | Quantitative google.com | None detected google.com | Suppresses ether formation, high yield and purity, reduces alcohol usage google.com. | More specialized catalyst. |

A major advancement in the synthesis is the development of an integrated, "one-pot" process that produces this compound directly from salicylic acid without the need to isolate the intermediate 3,5,6-trichlorosalicylic acid google.comgoogle.com. In this improved method, salicylic acid is first chlorinated in concentrated sulfuric acid and then further chlorinated in oleum (B3057394) with an iodine catalyst to form the trichlorosalicylic acid google.com.

Optimizing reaction conditions at each stage of the synthesis is critical for maximizing the final yield and purity of this compound.

Key optimization parameters in the one-pot process include:

Esterification Reactions with n-Pentyl Alcohol

Isolation and Purification Techniques for Reaction Intermediates

The synthesis of this compound from salicylic acid involves a sequence of chlorination reactions, creating several key intermediates. The purity of these intermediates is crucial for achieving a high yield and purity of the final product. While some modern synthetic processes, particularly one-pot syntheses, proceed to the final ester without isolating each intermediate, traditional and other methods involve specific steps for their separation and purification. The primary intermediates are monochlorosalicylic acids, 3,5-dichlorosalicylic acid, and 3,5,6-trichlorosalicylic acid.

The isolation of 3,5-dichlorosalicylic acid, an early-stage intermediate, can be achieved through crystallization. In one documented method, after the chlorination of salicylic acid, the resulting white solid product was crystallized from a water-alcohol mixture, yielding 3,5-dichlorosalicylic acid with a melting point of 216 to 218 °C googleapis.com.

The most critical intermediate for the final esterification step is 3,5,6-trichlorosalicylic acid. Its isolation from the reaction mixture is a pivotal step in many synthetic routes. A common and effective method involves "drowning" the reaction mixture. After the final chlorination step, which is often conducted in fuming sulfuric acid or oleum, the entire mixture is cooled and then poured slowly onto crushed ice or a mixture of ice and water googleapis.comgoogle.com. This process causes the solid 3,5,6-trichlorosalicylic acid to precipitate out of the aqueous solution google.comgoogle.com.

Following precipitation, the crude 3,5,6-trichlorosalicylic acid is separated and purified, typically through solvent extraction. Ethereal solvents are effective for this purpose; for instance, the precipitated yellow solid can be taken up in diethyl ether. The resulting ether solution is then dried over a dehydrating agent like magnesium sulfate, filtered, and the ether is removed by distillation to yield the purified intermediate googleapis.com.

An alternative and often preferred method for industrial-scale production involves extraction with a water-immiscible aromatic hydrocarbon solvent. Xylene is a frequently cited solvent for this purpose google.comgoogle.com. The extraction is performed by mixing the drowned reaction mixture (containing the precipitated acid) with the solvent at an elevated temperature, generally at least 60°C, to dissolve the 3,5,6-trichlorosalicylic acid into the organic phase google.comgoogle.com. To enhance the efficiency of this extraction and increase the final product yield by 10-15%, the aromatic hydrocarbon is often mixed with an alcohol, such as n-pentanol google.com. The mixture is stirred vigorously at temperatures between 75°C and 100°C to ensure complete extraction of the acid into the organic layer. After settling, the organic phase is separated from the aqueous phase google.com. This organic solution containing the purified intermediate can then be carried forward directly to the esterification step google.comgoogle.com.

The table below summarizes the purification techniques for the key intermediates in the synthesis of this compound.

Table 1: Isolation and Purification of Reaction Intermediates

| Intermediate Compound | Technique | Key Reagents/Solvents | Conditions | Outcome |

|---|---|---|---|---|

| 3,5-Dichlorosalicylic acid | Crystallization | Water-alcohol mixture | N/A | White solid product |

| 3,5,6-Trichlorosalicylic acid | Precipitation | Ice and water | Reaction mixture is cooled and poured onto ice | Precipitated solid product |

| 3,5,6-Trichlorosalicylic acid | Solvent Extraction | Diethyl ether, Magnesium sulfate | N/A | Purified solid after ether distillation |

| 3,5,6-Trichlorosalicylic acid | Solvent Extraction | Xylene (or other water-immiscible aromatic hydrocarbon) | Stirred at ≥ 60°C | Solution of the intermediate in the organic phase |

| 3,5,6-Trichlorosalicylic acid | Enhanced Solvent Extraction | Xylene and n-Pentanol | Stirred at 75°C - 100°C | Solution of the intermediate in the organic phase with improved yield |

Structure Activity Relationship Sar Investigations of Halogenated Salicylates and Analogues

Theoretical Frameworks for SAR Analysis in Salicylate (B1505791) Derivatives

The biological activity of salicylate derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific molecular features responsible for a compound's effects. For salicylates, the core structure of a benzene (B151609) ring with a hydroxyl group and a carboxyl group is the foundation. The type, number, and position of substituent groups on this ring can dramatically alter the compound's properties and biological activity. nih.govpharmacy180.com

Key structural features that are often considered in the SAR analysis of salicylates include:

The Carboxyl and Hydroxyl Groups: The presence and relative positions of the carboxyl and hydroxyl groups are crucial for activity. For instance, moving the hydroxyl group from the ortho position to the meta or para position relative to the carboxyl group can abolish the compound's activity. pharmacy180.com The salicylate anion is considered the active moiety for many of its biological effects. pharmacy180.com

Ring Substitutions: The addition of various functional groups to the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets. Halogenation, in particular, has been a key area of investigation. researchgate.netnih.govacs.org

Esterification: Modifying the carboxyl group, for example, through esterification to form compounds like pentyl 3,5,6-trichlorosalicylate, can impact the molecule's uptake, distribution, and metabolism. google.com

Positional and Substituent Effects of Halogenation on Biological Activities

Modulation of Plant Defense Mechanisms by Chlorinated Salicylates

Salicylic (B10762653) acid is a key signaling molecule in plant defense, playing a critical role in activating systemic acquired resistance (SAR). nih.govapsnet.orgresearchgate.netnih.gov This response provides broad-spectrum and long-lasting protection against a variety of pathogens. nih.govapsnet.orgnih.gov Halogenated derivatives of salicylic acid, including chlorinated forms, have been shown to be potent modulators of these defense mechanisms. researchgate.netnih.govacs.org

Systemic acquired resistance is a plant-wide defense response triggered by an initial localized infection. nih.govapsnet.org Salicylic acid accumulation is a hallmark of SAR induction. nih.govnih.gov Studies have shown that certain halogenated salicylates can be more effective at inducing SAR than salicylic acid itself. researchgate.netnih.govacs.org

Research on various salicylate derivatives has demonstrated that halogenation at the 3- and/or 5-positions of the salicylic acid ring is particularly effective for inducing resistance to pathogens like the tobacco mosaic virus (TMV). researchgate.netnih.govacs.org For example, compounds such as 3-chlorosalicylate, 3,5-difluorosalicylate, and 3,5-dichlorosalicylate (B8344614) showed high activity in inducing TMV resistance. researchgate.netnih.govacs.org Notably, 3,5,6-trichlorosalicylate was also identified as one of the most active inducers of TMV resistance. researchgate.netnih.govacs.org

The effectiveness of these halogenated salicylates is often evaluated by their ability to induce the expression of pathogenesis-related (PR) proteins, which are key components of the SAR response. researchgate.netnih.govacs.org

The accumulation of pathogenesis-related (PR) proteins is a well-established marker for the activation of SAR. researchgate.netnih.govacs.orgfrontiersin.org These proteins have antimicrobial activities and contribute to the plant's enhanced defensive state. frontiersin.orgnih.gov

Studies have shown a direct correlation between the ability of a salicylate derivative to induce PR protein accumulation and its effectiveness in conferring disease resistance. researchgate.netnih.govacs.org Specifically, halogenation at the 3- and/or 5-positions of the salicylate ring with chlorine or fluorine has been found to enhance the induction of PR-1a protein, a key PR protein in tobacco. researchgate.netnih.govacs.org

For instance, derivatives like 3,5-difluorosalicylate and 3-chlorosalicylate were found to induce more PR-1a protein than salicylic acid itself. researchgate.netnih.govacs.org While substitutions at the 4-position or modifications to the 2-hydroxyl group tended to reduce or eliminate this activity, electron-withdrawing groups like halogens at the 3- and 5-positions generally enhanced it. nih.gov

Interactive Data Table: Relative Induction of PR-1a Protein and TMV Resistance by Salicylate Derivatives

| Compound | Relative Induction of PR-1a Protein | TMV Lesion Diameter Reduction (%) |

| 3,5-Difluorosalicylate | > SA | High |

| 3-Chlorosalicylate | > SA | High |

| 5-Chlorosalicylate | > SA | High |

| 3,5-Dichlorosalicylate | > SA | High |

| 3,5,6-Trichlorosalicylate | Not explicitly stated to be > SA, but a top resistance inducer | High |

| 5-Fluorosalicylate | Not explicitly stated to be > SA, but a top resistance inducer | High |

| Salicylic Acid (SA) | Baseline | Baseline |

This table is based on findings that halogenation at the 3- and/or 5-positions generally leads to higher PR-1a protein induction and TMV resistance. researchgate.netnih.govacs.org

Structure-Dependent Enzyme Inhibition by Salicylate Analogues

The structural modifications of salicylates also influence their ability to inhibit various enzymes.

Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. mdpi.comnih.gov Inhibitors of these enzymes are crucial for overcoming antibiotic resistance. mdpi.comnih.govmdpi.com

Research into the structure-activity relationships of salicylic acid analogs as β-lactamase inhibitors has revealed key structural requirements. nih.gov The carboxyl group and the adjacent hydroxyl group are considered the active groups for this inhibitory action. nih.gov

Studies on a range of salicylic acid analogs have shown that:

Adding a sulfonic group at the C-5 position or a nitro group at the C-3 and C-5 positions of the benzene ring can increase inhibitory activity. nih.gov

Conversely, adding an amino group at the C-5 position can decrease activity. nih.gov

The addition of chlorine or fluorine at the C-2 and C-4 positions of benzoic acid (a related structure) did not show inhibitory activity, highlighting the importance of the hydroxyl group for this specific function. nih.gov

While direct studies on the β-lactamase inhibitory activity of this compound are not specified in the provided context, the general principles of SAR in this area suggest that the specific chlorination pattern would significantly influence its potential as a β-lactamase inhibitor.

Interaction with Metalloenzymes (e.g., Glyoxalase I, Matrix Metalloproteinase-3)

There is no available scientific literature or published data that investigates the interaction of this compound with the metalloenzymes Glyoxalase I (GLO1) or Matrix Metalloproteinase-3 (MMP-3).

SAR studies have been conducted on various salicylate-based compounds and their isosteres to explore their potential as metalloenzyme inhibitors. These investigations often focus on how different functional groups interact with the metal ions (typically zinc) in the active sites of enzymes like GLO1 and MMP-3. The aim is to develop selective inhibitors by modifying the core salicylate structure.

Despite these broader research efforts, this compound has not been reported as a compound in the screening libraries of published studies targeting these or other metalloenzymes. Therefore, there are no inhibitory concentration (IC₅₀) values, binding affinities, or computational docking models to present in data tables for this specific compound's interaction with Glyoxalase I or Matrix Metalloproteinase-3.

Mechanistic Elucidation and Photophysical Studies

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics in Trichlorosalicylic Acid

Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule upon photoexcitation. nih.govberkeley.edu This process is central to the behavior of many salicylic (B10762653) acid derivatives. researchgate.netacs.org In trichlorosalicylic acid, the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl group of the carboxylic acid is a prerequisite for ESIPT to occur. nih.gov

Upon absorption of light, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). wikipedia.org In this excited state, the acidity of the proton-donating hydroxyl group increases significantly, facilitating its transfer to the carbonyl oxygen. wikipedia.org This ultrafast transfer leads to the formation of a transient keto-tautomer from the initial enol form. nih.gov The process can be represented as a four-step cycle: photoexcitation of the enol form, intramolecular proton transfer in the excited state to form the keto-tautomer, radiative or non-radiative decay of the keto-tautomer to its ground state, and subsequent reverse proton transfer to restore the original enol form. nih.gov

The dynamics of this process, including its rate and efficiency, are influenced by several factors. The substitution of hydrogen atoms on the aromatic ring with electron-withdrawing chlorine atoms, as in trichlorosalicylic acid, can modulate the electronic structure and the potential energy surfaces of both the ground and excited states. wikipedia.orgresearchgate.net While halogenation can sometimes have a less pronounced effect compared to solvent polarity, it still plays a role in the efficiency of the ESIPT process. wikipedia.org The resulting keto-tautomer is typically unstable in the ground state and quickly reverts, but its transient existence is key to the unique photophysical properties of these compounds, such as dual fluorescence. berkeley.edu

Spectroscopic Signatures of Photophysical Processes in Halogenated Salicylates

The photophysical processes in halogenated salicylates like pentyl 3,5,6-trichlorosalicylate are characterized by distinct spectroscopic signatures. The presence of heavy chlorine atoms on the salicylic acid framework significantly influences the absorption and emission properties.

The primary spectroscopic feature related to ESIPT is a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. berkeley.edu Molecules capable of ESIPT often exhibit dual fluorescence: a normal emission at a shorter wavelength from the locally excited enol form and an anomalous, red-shifted emission at a longer wavelength from the proton-transferred keto-tautomer. berkeley.edu

In the case of 3,5,6-trichlorosalicylic acid, the electron-withdrawing nature of the three chlorine substituents enhances the acidity of the phenolic proton, which can affect the ESIPT equilibrium. wikipedia.org The heavy atom effect of chlorine can also promote intersystem crossing from the singlet excited state to the triplet state, which may quench fluorescence and reduce the fluorescence lifetime. For instance, the fluorescence lifetime of 3,5,6-trichlorosalicylic acid is approximately 2.5 nanoseconds, which is shorter than that of 5-chlorosalicylic acid (~4.2 ns), indicating enhanced intersystem crossing. wikipedia.org

Infrared (IR) spectroscopy provides further insight. The IR spectrum of salicylic acid derivatives shows a very broad absorption band for the hydroxyl group stretch, typically spanning from 3500 to 2500 cm⁻¹, which is characteristic of a strong intramolecular hydrogen bond. acs.org The position and number of substituents, such as chlorine atoms, can alter the strength of this hydrogen bonding, leading to changes in the breadth and position of this band. acs.org

| Property | 3,5,6-Trichlorosalicylic Acid | 5-Chlorosalicylic Acid |

| Molecular Formula | C₇H₃Cl₃O₃ | C₇H₅ClO₃ |

| Molecular Weight | 241.46 g/mol | 172.57 g/mol |

| Melting Point | 209–211°C | 172-176 °C |

| pKa | ~1.85 | ~2.7 |

| Fluorescence Lifetime | ~2.5 ns | ~4.2 ns |

This table presents a comparison of selected physical and photophysical properties of 3,5,6-trichlorosalicylic acid and 5-chlorosalicylic acid, highlighting the influence of increased chlorination. Data sourced from wikipedia.org.

Chemiluminescence Mechanisms Involving Trichlorosalicylate Oxalate (B1200264) Esters

Esters derived from trichlorosalicylates are key components in highly efficient chemiluminescent systems, particularly in peroxyoxalate reactions. These reactions are renowned for being among the most efficient non-enzymatic light-producing chemical transformations known. nih.govresearchgate.net The general mechanism involves the reaction of an oxalate ester, such as one derived from a trichlorosalicylate, with hydrogen peroxide in the presence of a catalyst and a fluorescent activator (fluorophore). researchgate.net

Peroxyoxalate Chemiluminescence Reaction Pathways and Energetics

The peroxyoxalate chemiluminescence (PO-CL) reaction is a multi-step process. researchgate.net It is initiated by the reaction of an oxalate ester, like bis(2,4,6-trichlorophenyl) oxalate (TCPO), with hydrogen peroxide. wikipedia.orgwikipedia.org This reaction is typically catalyzed by a weak base, such as sodium salicylate (B1505791). wikipedia.org

The core of the reaction pathway involves the formation of a high-energy intermediate, which is postulated to be 1,2-dioxetanedione. nih.govwikipedia.org The formation of this strained, four-membered ring peroxide is the critical energy-storing step. berkeley.edu The reaction proceeds through the nucleophilic attack of the hydroperoxide anion on the carbonyl carbon of the oxalate ester. researchgate.net The subsequent decomposition of this high-energy intermediate releases a significant amount of energy, reported to be up to 440 kJ/mol. wikipedia.org This energy is sufficient to promote a nearby fluorophore to an electronically excited state. wikipedia.org

Role of Intermediate Species in Excited State Formation

The key intermediate responsible for chemiluminescence is the highly unstable 1,2-dioxetanedione. berkeley.edunih.gov However, this intermediate does not directly emit light. Instead, it interacts with a fluorescent activator molecule (a fluorophore) to generate light in a process known as chemically initiated electron exchange luminescence (CIEEL). berkeley.eduresearchgate.net

The CIEEL mechanism involves the following steps:

Formation of a transient charge-transfer complex between the 1,2-dioxetanedione intermediate and the fluorophore. wikipedia.orgresearchgate.net

An electron is transferred from the fluorophore (which has a low oxidation potential) to the 1,2-dioxetanedione. researchgate.net

This electron transfer induces the decomposition of the now radical-anion of 1,2-dioxetanedione into two molecules of carbon dioxide, one of which may be a radical anion. wikipedia.org

The process culminates in a back-electron transfer from the carbon dioxide radical anion to the fluorophore radical cation, which results in the formation of the fluorophore in an excited singlet state. researchgate.net

The excited fluorophore then relaxes to its ground state by emitting a photon of light, which is observed as chemiluminescence. wikipedia.orgresearchgate.net

The specificity of this reaction is noteworthy; the formation of the dioxetanedione intermediate is specific to hydrogen peroxide and does not occur with other reactive oxygen species. berkeley.edu

Quantum Efficiency and Luminescent Performance in Model Systems

The quantum efficiency of a chemiluminescent reaction is a measure of its effectiveness at converting chemical energy into light. It is defined as the ratio of the number of photons emitted to the number of molecules of the limiting reactant consumed. nih.gov The peroxyoxalate system is known for its high quantum yields, making it suitable for various analytical applications. nih.gov

In model systems using bis(2,4,6-trichlorophenyl) oxalate (TCPO), the quantum yield is highly dependent on the reaction conditions, including the choice of solvent, catalyst, and the specific fluorophore used. nih.govdtic.mil The structure of the oxalate ester is a primary determinant of efficiency. dtic.mil For example, TCPO-based systems are among the most efficient. researchgate.net

The luminescent performance is also dictated by the properties of the fluorophore. An ideal fluorophore for the peroxyoxalate system has a low oxidation potential and a high fluorescence quantum yield. researchgate.net The energy from the decomposition of the 1,2-dioxetanedione intermediate is transferred to the fluorophore, and the color of the emitted light is characteristic of the fluorophore used. wikipedia.org For instance, different dyes like 9,10-diphenylanthracene (B110198) (blue), rubrene (B42821) (yellow), and rhodamine B (red) can be used to produce different colors of light. wikipedia.org While studies in aqueous media often show lower quantum yields compared to anhydrous organic solvents, the efficiencies can still be substantial and adequate for analytical purposes. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying molecular systems. HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, particularly those using hybrid functionals like B3LYP, often provide a good balance between computational cost and accuracy, making them suitable for studying relatively large molecules. researchgate.net

For a molecule like Pentyl 3,5,6-trichlorosalicylate, these calculations can be used to determine a variety of properties. Geometry optimization procedures yield the most stable three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles. Subsequent calculations on the optimized geometry can predict electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net Studies on similar molecules, like methyl salicylate (B1505791), have successfully used DFT with the B3LYP functional and a 6-311+G(d,p) basis set to reproduce structural parameters and analyze electronic properties. researchgate.net

| Calculated Property | Significance | Example Finding for Related Salicylates |

|---|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and the most stable 3D conformation. | Calculated geometries can well reproduce experimental structural parameters. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | Used to understand electronic transitions and reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Predicts reactive sites for electrophilic and nucleophilic attacks and hydrogen bonding. researchgate.net |

| Dipole Moment | Measures the overall polarity of the molecule. | Calculations provide insights into intermolecular interactions. researchgate.net |

| NMR Chemical Shifts (¹H, ¹³C) | Predicts the NMR spectrum for structural elucidation. | Calculated shifts for methyl salicylate show good agreement with experimental data. researchgate.net |

A defining structural feature of salicylates is the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the carbonyl oxygen of the ester group. This interaction is crucial in determining the molecule's conformation, stability, and chemical properties. Computational methods are exceptionally well-suited to quantify the strength and nature of this bond.

Studies on salicylic (B10762653) acid have employed methods like Møller-Plesset perturbation theory (MP2) and DFT to analyze its IMHB. researchgate.net The strength of this hydrogen bond in salicylic acid has been calculated to be around 10.5 kcal/mol. researchgate.net The analysis involves examining key geometric parameters, such as the H···O distance and the O-H···O angle, as well as topological features of the electron density. nih.gov The quasi-atomic orbital (QUAO) bonding analysis has revealed that this IMHB can be described as a 4-electron, 3-center bond. nih.govosti.gov

In this compound, the presence of three electron-withdrawing chlorine atoms on the aromatic ring would be expected to increase the acidity of the phenolic proton, thereby strengthening the intramolecular hydrogen bond compared to unsubstituted salicylates. The pentyl ester group, being larger than a methyl group, might introduce steric effects but is not expected to fundamentally alter the hydrogen bonding motif.

| Computational Method | IMHB Energy (kcal/mol) | Key Geometric Parameter (H···O distance) | Reference |

|---|---|---|---|

| MP2/6-31+G(d) | 10.5 | Not specified | researchgate.net |

| MP2/6-31++G | 9.6 | Not specified | osti.gov |

| QUAO Analysis | -1.5 (Kinetic Bond Order in kcal/mol) | Not specified | osti.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery and molecular biology for understanding how a molecule might exert a biological effect.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. researchgate.net The simulation explores various conformations of the ligand within the binding site, identifying the most stable binding poses. The results provide detailed information about the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

While specific docking studies on this compound are not publicly available, this methodology could be applied to investigate its potential interactions with various biological targets. For instance, given the known anti-inflammatory properties of salicylates, it could be docked into the active site of cyclooxygenase (COX) enzymes to explore a potential mechanism of action. The results would predict its binding energy and identify key amino acid residues involved in the interaction.

| Parameter | Description | Hypothetical Example for this compound |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -8.5 |

| Hydrogen Bonds | Identifies specific hydrogen bond donors and acceptors between the ligand and receptor. | Phenolic -OH with Serine-530; Carbonyl O with Tyrosine-385 |

| Interacting Residues | Lists the amino acid residues in the binding pocket that make contact with the ligand. | Arg-120, Tyr-355, Val-349, Leu-352 |

| Inhibition Constant (Ki) (predicted) | Predicted concentration required to inhibit the target enzyme by 50%. | 250 nM |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from a molecular docking study.

Theoretical Predictions of Spectroscopic Properties and Reaction Pathways

Computational chemistry is also invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. By calculating vibrational frequencies, it is possible to generate theoretical infrared (IR) and Raman spectra. chemrxiv.org Comparisons between calculated and experimental spectra can help in assigning spectral bands to specific molecular vibrations. mdpi.comnih.gov Similarly, NMR chemical shifts can be calculated to help interpret experimental NMR data. researchgate.net For halogenated compounds, theoretical calculations have proven essential for accurately predicting structural and vibrational spectroscopic properties. mdpi.comnih.gov

Furthermore, computational methods can be used to explore potential reaction pathways. elsevierpure.com By calculating the energies of reactants, products, and transition states, chemists can map out the potential energy surface of a reaction. nih.gov This allows for the determination of activation energy barriers, which provides insight into reaction kinetics and mechanisms. For a compound like this compound, this could be used to study its synthesis, predict its metabolic fate by modeling reactions with metabolic enzymes like cytochrome P-450, or understand its degradation pathways in the environment. researchgate.net

| Spectroscopic Technique | Calculated Parameter | Significance | Reference Method |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Aids in assigning experimental peaks to specific bond stretches and bends (e.g., C=O, O-H). | DFT/B3LYP researchgate.netchemrxiv.org |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Complements IR data, particularly for symmetric vibrations and skeletal modes. | DFT/B3LYP chemrxiv.org |

| NMR Spectroscopy | Chemical Shifts (ppm) | Predicts ¹H and ¹³C NMR spectra to assist in structural confirmation. | DFT/GIAO researchgate.net |

| UV-Vis Spectroscopy | Electronic Transitions (nm) | Predicts wavelengths of maximum absorption (λmax) corresponding to electron excitations. | TD-DFT researchgate.net |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to verifying the molecular structure of Pentyl 3,5,6-trichlorosalicylate, with each technique providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. pnnl.govnih.gov In a ¹H NMR spectrum of this compound, distinct signals would confirm the pentyl ester group and the aromatic proton. The protons of the pentyl chain would appear at characteristic chemical shifts, while the single aromatic proton would likely be observed as a singlet in the downfield region. A ¹³C NMR spectrum would further corroborate the structure by showing separate signals for the carbonyl carbon, the aromatic carbons (including those bonded to chlorine and the hydroxyl group), and each carbon in the pentyl chain. sapub.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound is expected to show a characteristic broad absorption band for the O-H stretch of the phenolic group and a strong, sharp band for the C=O stretch of the ester. mdpi.com Vibrations corresponding to C-O and C-Cl bonds would also be present, alongside aromatic C-H and C=C stretching bands. mdpi.com

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which helps confirm the elemental composition. nanalysis.com The mass spectrum would show a molecular ion peak corresponding to the mass of this compound. A distinctive isotopic cluster pattern for this peak would be observed due to the presence of three chlorine atoms. Key fragmentation pathways could include the loss of the pentyl group or other characteristic fragments, further confirming the structure.

| Spectroscopic Technique | Information Provided | Expected Key Features for this compound |

| ¹H NMR | Proton environment and connectivity | Signals for pentyl chain protons, a singlet for the aromatic proton. |

| ¹³C NMR | Carbon skeleton | Signals for carbonyl, aromatic, and pentyl chain carbons. |

| IR Spectroscopy | Functional groups | O-H (phenolic), C=O (ester), C-O, and C-Cl stretching bands. mdpi.com |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak with a characteristic isotopic pattern for three chlorines. |

Chromatographic Separation and Purity Analysis (e.g., GC, HPLC)

Chromatographic techniques are standard for separating this compound from reaction byproducts or impurities and for assessing its purity. labmanager.combitesizebio.com

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is a highly efficient separation technique. labmanager.combitesizebio.com this compound would be vaporized and separated on a capillary column. researchgate.net Its purity can be determined from the relative area of its peak in the resulting chromatogram. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities. patsnap.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. bitesizebio.compatsnap.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as an acetonitrile-water mixture, would be appropriate for analyzing this compound. mst.dknih.gov Detection is typically achieved with a UV detector, which is sensitive to the aromatic ring in the molecule. researchgate.netdoaj.org Purity is assessed by comparing the peak area of the main compound to the total area of all detected peaks.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Typical Column | Capillary column (e.g., DB-5) | Reversed-phase C18 column mst.dk |

| Mobile Phase | Inert gas (e.g., Helium) bitesizebio.com | Acetonitrile/Water or Methanol/Water mixture nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Diode Array Detector (DAD) or UV Detector mdpi.com |

| Sample State | Volatile and thermally stable bitesizebio.com | Soluble in mobile phase bitesizebio.com |

Quantitative Analytical Methods in Experimental Studies

Accurate quantification of this compound is critical for experimental studies. mst.dknih.govfrontiersin.org

Chromatography-Based Quantification: Both HPLC and GC are widely used for precise quantification. These methods rely on creating a calibration curve from a series of standards with known concentrations. frontiersin.orgnih.gov The peak area of the analyte in an experimental sample is measured and its concentration is determined by interpolation from the calibration curve. This approach offers high selectivity and sensitivity. patsnap.com

Spectrophotometric Quantification: UV-Visible spectrophotometry can be a simpler and more rapid method for quantification. Salicylates are known to form a colored complex with iron(III), which can be measured by its absorbance. researchgate.netyoutube.com A calibration curve is generated by plotting the absorbance of standard solutions versus their concentrations. The concentration of an unknown sample is then calculated using the Beer-Lambert law. researchgate.net This method's applicability depends on the absence of other interfering substances in the sample matrix that absorb light at the same wavelength.

| Method | Principle | Instrumentation | Key Advantages | Potential Limitations |

| HPLC/GC | Chromatographic separation followed by detection. | HPLC or GC system with appropriate detector (e.g., UV, MS). drawellanalytical.com | High selectivity and sensitivity; can analyze complex mixtures. patsnap.com | More complex instrumentation; may require sample preparation. patsnap.com |

| UV-Vis Spectrophotometry | Measurement of light absorbance by a colored complex. researchgate.net | UV-Visible Spectrophotometer. | Rapid, simple, and cost-effective. | Prone to interference from other absorbing species in the sample. |

Environmental Behavior and Degradation Pathways of Chlorinated Esters

Environmental Partitioning and Transport Dynamics of Chlorinated Organic Esters

The environmental distribution of a chemical is governed by its physical and chemical properties. For Pentyl 3,5,6-trichlorosalicylate, a predicted XLogP3-AA value of 5.6 suggests a high potential for partitioning into organic matter and lipids, indicating it would likely sorb to soil and sediment and bioaccumulate in organisms. nih.gov Its transport would be influenced by its water solubility and volatility, though specific experimental data for these properties are not available.

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemicals in the environment.

Photodegradation Processes in Atmospheric and Aqueous Environments

No studies have been found that specifically investigate the photodegradation of this compound. Generally, chlorinated aromatic compounds can undergo photodegradation through direct absorption of UV light or indirect reactions with photochemically generated reactive species like hydroxyl radicals. The specific rates and products of such reactions would depend on the environmental matrix and the light conditions.

Reductive Degradation by Advanced Materials (e.g., Nanoscale Zerovalent Iron)

There is no available research on the reductive degradation of this compound using nanoscale zerovalent iron or other advanced materials. This technology has been shown to be effective for the dechlorination of various chlorinated organic compounds, but its applicability to this specific ester has not been documented.

Biotic Transformation and Microbial Degradation of Halogenated Esters

The biodegradation of chlorinated compounds is a key environmental process. However, no studies have been identified that focus on the microbial degradation of this compound. Research on other chlorinated compounds, such as the pesticide metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP), has identified bacterial strains like Bacillus thuringiensis and Micrococcus luteus capable of its degradation. nih.govnih.gov These studies reveal complex metabolic pathways, but it is unknown if similar pathways would be relevant for the ester this compound.

Role of Specific Bacterial Cultures (e.g., Dehalococcoides-containing)

While Dehalococcoides species are well-known for their ability to reductively dehalogenate a wide range of chlorinated compounds, their role in the degradation of this compound has not been investigated.

Identification of Biotransformation Products

Without any studies on the biodegradation of this compound, there is no information on its potential biotransformation products.

Emerging Research Applications and Future Academic Directions

Development of Novel Plant Immunization Agents based on Salicylate (B1505791) Derivatives

Salicylic (B10762653) acid is a well-established plant hormone that plays a critical role in activating plant defense mechanisms against a wide range of pathogens. researchgate.netnih.gov This signaling molecule is key to a plant's ability to develop systemic acquired resistance (SAR), a long-lasting and broad-spectrum immunity that protects tissues that have not been directly infected. wikipedia.org The agricultural sector is increasingly looking towards leveraging this natural defense system to create healthier crops and improve yields, potentially reducing the reliance on conventional pesticides. wikipedia.org

Future research is heading towards the development of novel, more potent synthetic elicitors based on the salicylate scaffold. nih.gov The core idea is to design derivatives that can trigger a more robust or sustained immune response in plants. While research has been conducted on various salicylate derivatives, the specific potential of Pentyl 3,5,6-trichlorosalicylate as a plant immunization agent remains a promising yet underexplored area. The structural modifications, including the pentyl ester group and the trichlorinated ring, could influence its uptake, translocation, and interaction with salicylic acid-binding proteins within the plant, potentially leading to enhanced disease resistance. researchgate.netnih.gov Studies on similar compounds, like 6-pentyl-alpha-pyrone, have shown efficacy in controlling plant pathogens, suggesting that the pentyl moiety can be a valuable component in such agrochemicals. frontiersin.orgnih.gov Future academic work is expected to focus on synthesizing and screening a library of halogenated salicylate esters, including this compound, to evaluate their effectiveness as inducers of plant immunity.

Advancement in Chemiluminescent System Design for Non-Clinical Applications

This compound is a critical precursor in the synthesis of Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate (B1200264), commonly known as CPPO. wikipedia.org CPPO is the active ingredient responsible for the light-emitting reaction in many commercial chemiluminescent products, such as light sticks. wikipedia.org The chemiluminescence of the CPPO system operates through a mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL). researchgate.net

The process begins with the reaction of the oxalate ester (CPPO) with an oxidizing agent, typically hydrogen peroxide, in the presence of a weak base like sodium salicylate. wikipedia.org This reaction generates a high-energy intermediate, presumed to be 1,2-dioxetanedione. researchgate.net This unstable intermediate then interacts with a fluorescent dye (fluorophore). researchgate.net Instead of directly emitting light, the intermediate transfers its energy to the fluorophore, raising the fluorophore to an excited electronic state. As the excited fluorophore relaxes back to its ground state, it releases a photon of light, producing the characteristic glow. mnstate.edu

The advancement in this field focuses on modulating the properties of the oxalate ester to control the intensity and duration of the light emission. The specific structure of this compound, which forms the leaving groups of the CPPO molecule, is crucial. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring makes the ester a good leaving group, which is essential for the high efficiency of the chemiluminescent reaction. Future research directions include the synthesis of novel oxalate esters from different halogenated salicylate derivatives to fine-tune the reaction kinetics, thereby creating chemiluminescent systems with tailored properties for various non-clinical applications, such as emergency lighting, analytical chemistry, and signaling devices. researchgate.net

Exploration of this compound in Material Science Research

The field of material science is actively exploring the incorporation of bioactive molecules into polymers to create functional materials. Salicylate-based poly(anhydride-esters) are a class of biodegradable polymers that have garnered interest because they degrade into salicylic acid, a well-known anti-inflammatory agent. nih.gov Research has demonstrated the synthesis of such polymers through melt condensation, with halogenated salicylate derivatives yielding polymers with high molecular weights and glass transition temperatures. huji.ac.il

The unique structure of this compound makes it an intriguing candidate for the development of new polymers. The pentyl ester group could influence the polymer's hydrophobicity and degradation rate, while the trichlorinated aromatic ring could impart specific thermal or mechanical properties. Studies have shown that salicylate derivatives can be attached to various polymer backbones, such as polyvinyl alcohol and polyethylene (B3416737) oxides, to create materials with potential for controlled drug release. huji.ac.ilsapub.org

Future academic directions point towards the synthesis and characterization of novel poly(anhydride-esters) using this compound as a monomer. nih.gov Research would likely focus on how the specific substitutions on the salicylate ring affect the polymer's physical properties, degradation kinetics, and the release of the active molecule. These new materials could have potential applications in biomedical devices, coatings, and as functional additives in other polymer systems.

Interdisciplinary Research Integrating Synthesis, Computational Studies, and Biological Evaluation

A comprehensive understanding of this compound requires an interdisciplinary approach that combines its synthesis with modern computational analysis and thorough biological testing.

Synthesis: The synthesis of this compound is well-documented, with established protocols for its preparation from salicylic acid through a multi-step chlorination and esterification process. This provides a solid foundation for producing the compound for further research.

Computational Studies: While specific computational studies on this compound are not yet widely published, this is a significant area for future academic exploration. Techniques such as Density Functional Theory (DFT) and molecular docking could be employed to predict the molecule's electronic properties, stability, and potential interactions with biological targets. nih.govnih.gov For instance, computational models could simulate how the compound might bind to plant receptor proteins to trigger an immune response or interact with bacterial enzymes. nih.govnih.gov Such in silico studies are invaluable for generating hypotheses and guiding more targeted and efficient laboratory experiments.

Biological Evaluation: The biological activity of chlorinated salicylate derivatives is an area of active research. Studies on related compounds have revealed a range of effects, including antibacterial and anti-inflammatory properties. nih.govmdpi.com For example, some chlorinated salicylanilide (B1680751) derivatives have shown activity against Gram-positive bacteria. mdpi.com Other research has demonstrated that salicylate derivatives can inhibit key enzymes involved in bacterial metabolism, such as methionine aminopeptidase. nih.gov Given these findings, a crucial future direction is the systematic biological evaluation of this compound. This would involve screening the compound for a variety of activities, including its potential as an antimicrobial agent, an anti-inflammatory compound, or a modulator of other cellular pathways. elifesciences.org

By integrating these three pillars—synthesis, computational modeling, and biological evaluation—researchers can build a comprehensive profile of this compound, unlocking its full potential for novel applications.

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name | Abbreviation | CAS Number |

| This compound | - | 30431-53-9 |

| Salicylic acid | SA | 69-72-7 |

| Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | CPPO | 30431-54-0 |

| 1,2-dioxetanedione | - | 14359-50-5 |

| Sodium salicylate | - | 54-21-7 |

| 6-pentyl-alpha-pyrone | 6-PP | 27593-23-3 |

| Poly(anhydride-esters) | - | Not specific |

| Polyvinyl alcohol | PVA | 9002-89-5 |

| Polyethylene oxide | PEO | 25322-68-3 |

Table 2: Summary of Research Findings and Future Directions

| Section | Research Area | Key Findings | Future Directions |

| 8.1 | Plant Immunization | Salicylate derivatives are known to induce systemic acquired resistance (SAR) in plants. | Evaluate this compound as a novel, potent elicitor of plant immunity. |

| 8.2 | Chemiluminescent Systems | This compound is a key precursor to CPPO, the active component in many light sticks. The chemiluminescence mechanism is based on CIEEL. | Design and synthesize new oxalate esters from various halogenated salicylates to create chemiluminescent systems with tailored light intensity and duration. |

| 8.3 | Material Science | Halogenated salicylates can be used to create poly(anhydride-esters) with high molecular weight and specific thermal properties. Salicylates can be attached to various polymer backbones. | Synthesize and characterize novel polymers using this compound as a monomer to explore its potential in creating functional materials with unique degradation and release properties. |

| 8.4 | Interdisciplinary Research | Synthetic routes are established. Chlorinated salicylates show biological activity (e.g., antibacterial). | Conduct computational studies (DFT, molecular docking) to predict bioactivity. Perform comprehensive biological evaluations to screen for antimicrobial, anti-inflammatory, and other potential activities. |

Q & A

Q. What are the critical safety considerations when handling Pentyl 3,5,6-trichlorosalicylate in laboratory settings?

- Methodological Answer : Safety protocols must prioritize acute toxicity mitigation. Key measures include:

- Engineering controls : Use fume hoods to minimize inhalation exposure (hazard class: Acute Toxicity 4, Inhalation) .

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in airtight containers at room temperature (15–25°C), away from oxidizing agents and heat sources, to avoid decomposition into toxic gases (e.g., HCl, CO) .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Purity (>98% as per SDS) and structural validation require:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection to quantify impurities .

- Spectroscopy : Nuclear magnetic resonance (NMR) for verifying substituent positions (e.g., trichloro and pentyl ester groups) and mass spectrometry (MS) for molecular weight confirmation (theoretical: 677.17 g/mol) .

- Elemental analysis : Confirm Cl content (theoretical: ~31.4%) to validate stoichiometry .

Q. What are the primary physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Melting point : Not explicitly reported, but thermal stability tests should precede heating experiments due to decomposition risks .

- Solubility : Likely lipophilic (predicted logP >4); optimize solvent selection (e.g., dichloromethane, DMSO) via polarity screening .

- Density : 1.54 g/cm³ at 20°C; critical for solvent layering or centrifugation steps .

Advanced Research Questions

Q. How can researchers design factorial experiments to investigate the thermal stability and decomposition pathways of this compound under varying environmental conditions?

- Methodological Answer : Use a 2³ factorial design to assess interactions between temperature, humidity, and light exposure:

- Variables : Temperature (25°C vs. 60°C), humidity (30% vs. 70% RH), and UV light (presence/absence).

- Response metrics : Quantify decomposition products (e.g., HCl via titration, CO via gas chromatography) and monitor structural changes via FTIR .

- Replicates : Include triplicate samples per condition to ensure statistical power .

Q. What methodological strategies are effective in resolving discrepancies between theoretical predictions and experimental observations in the reactivity studies of chlorinated salicylate esters?

- Methodological Answer : Address contradictions through:

- Computational modeling : Density functional theory (DFT) to predict reaction pathways (e.g., nucleophilic substitution at Cl sites) versus experimental kinetic studies .

- Isotopic labeling : Use ¹³C-labeled analogs to track bond cleavage sites during hydrolysis .

- Cross-validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. NMR) to rule out instrumentation bias .

Q. How should researchers approach the integration of toxicokinetic models with in vitro toxicity data to address inconsistencies in acute toxicity assessments of halogenated aromatic compounds?

- Methodological Answer :

- Model calibration : Use in vitro hepatocyte metabolism data to refine parameters for absorption/distribution models (e.g., PBPK modeling) .

- Dose-response alignment : Compare LD50 values from rodent studies (oral: 300–2000 mg/kg as per SDS) with cell viability assays (e.g., IC50 in HepG2 cells) to identify species-specific metabolic differences .

- Meta-analysis : Systematically review existing toxicity datasets to identify confounding variables (e.g., solvent carriers in in vitro assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.